AG1557: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
AG1557: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG1557, also known as Tyrphostin AG-1557, is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool in cancer research and drug development due to its ability to modulate EGFR-mediated signaling pathways, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of the synthesis, physicochemical and biological characterization, and experimental protocols for evaluating the efficacy of AG1557.
Physicochemical and Biological Properties
AG1557 is characterized by the following properties:
| Property | Value |
| IUPAC Name | N-(3-iodophenyl)-6,7-dimethoxy-4-quinazolinamine |
| Synonyms | Tyrphostin AG-1557 |
| Molecular Formula | C₁₆H₁₄IN₃O₂ |
| Molecular Weight | 407.2 g/mol |
| pIC₅₀ | 8.194 for EGFR tyrosine kinase |
| Appearance | Solid |
| Purity | ≥95% |
| Solubility | DMF: 1 mg/ml; DMSO: 1.5 mg/ml; Ethanol: 0.5 mg/ml; DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml |
| UV Lambda Max | 221, 252, 345 nm |
| SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)I)OC |
| InChI | InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) |
Synthesis of AG1557
A potential synthetic scheme is outlined below:
Figure 1: Proposed synthetic pathway for AG1557.
Characterization of AG1557
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized AG1557. Standard analytical techniques that would be employed for this purpose are detailed below. While specific experimental data for AG1557 is not publicly available, the following describes the expected methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: To confirm the presence and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both the quinazoline and iodophenyl rings, the methoxy groups, and the amine proton.
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¹³C NMR: To identify all unique carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbons of the quinazoline and iodophenyl rings, as well as the methoxy carbons.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the synthesized AG1557. A reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. The purity is determined by the area of the main peak relative to the total peak area at a specific UV wavelength.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of AG1557. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition of the molecule.
Experimental Protocols for Biological Evaluation
The biological activity of AG1557 as an EGFR inhibitor can be assessed using a variety of in vitro assays.
EGFR Kinase Activity Assay
This assay directly measures the ability of AG1557 to inhibit the phosphorylation of a substrate by the EGFR kinase domain.
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Principle: A recombinant EGFR kinase domain is incubated with a peptide substrate, ATP (often radiolabeled ATP), and varying concentrations of AG1557. The amount of phosphorylated substrate is then quantified.
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Methodology:
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Prepare a reaction buffer containing recombinant EGFR, a tyrosine-containing peptide substrate, and ATP.
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Add AG1557 at a range of concentrations.
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Initiate the reaction by adding a magnesium/ATP solution.
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Incubate at 30°C for a specified time.
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Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring incorporated radioactivity.
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Calculate the IC₅₀ value, which is the concentration of AG1557 that inhibits 50% of the EGFR kinase activity.
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Figure 2: Workflow for an EGFR kinase activity assay.
Cell-Based EGFR Phosphorylation Assay
This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
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Principle: Cells that overexpress EGFR (e.g., A431 cells) are treated with AG1557 and then stimulated with EGF. The level of phosphorylated EGFR is then measured.
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Methodology:
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Plate EGFR-overexpressing cells and allow them to adhere.
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Starve the cells in a serum-free medium to reduce basal EGFR phosphorylation.
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Pre-incubate the cells with various concentrations of AG1557.
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Stimulate the cells with EGF for a short period (e.g., 10-15 minutes).
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Lyse the cells and collect the protein lysate.
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Measure the levels of phosphorylated EGFR (p-EGFR) and total EGFR using Western blotting or an ELISA-based method.
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Determine the concentration of AG1557 required to inhibit EGF-induced EGFR phosphorylation.
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Cell Proliferation Assay
This assay assesses the effect of AG1557 on the growth of cancer cell lines that are dependent on EGFR signaling.
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Principle: EGFR-dependent cancer cells are cultured in the presence of varying concentrations of AG1557, and cell viability or proliferation is measured over time.
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Methodology:
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Seed cancer cells (e.g., A431, H1975) in a 96-well plate.
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Treat the cells with a range of AG1557 concentrations.
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Incubate for a period of 48-72 hours.
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Assess cell viability using a colorimetric or fluorometric assay such as MTT, XTT, or CellTiter-Glo.
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Calculate the GI₅₀ (concentration for 50% growth inhibition).
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Mechanism of Action and Signaling Pathway
AG1557 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition blocks the activation of major signaling cascades that are crucial for cell proliferation, survival, and migration.
The EGFR signaling pathway is a complex network that, upon activation by ligands such as EGF, leads to the activation of downstream pathways including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
